Methyl 4,6,7-trichloroquinoline-2-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established principles for naming substituted quinoline derivatives. The base name "quinoline" indicates the presence of a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, which serves as the fundamental structural framework. The numerical designations 4, 6, and 7 specify the precise positions of the three chlorine substituents on the quinoline ring system, while the carboxylate ester functionality is located at the 2-position. The complete systematic name "this compound" reflects this substitution pattern and has been assigned the Chemical Abstracts Service registry number 198696-84-3.
Isomeric considerations for this compound are particularly significant given the multiple possible positions for chlorine substitution on the quinoline ring system. The quinoline scaffold contains eight carbon positions that could theoretically accommodate halogen substituents, creating numerous potential isomers with different substitution patterns. Compared to related dichloroquinoline derivatives such as 4,7-dichloroquinoline and 6,7-dichloroquinoline, the trichlorinated compound represents a more highly substituted variant that exhibits distinct chemical and physical properties. The positioning of chlorine atoms at the 4, 6, and 7 positions creates a unique electronic environment that influences the reactivity of both the quinoline nitrogen and the carboxylate ester functionality.
The stereochemical considerations for this compound are relatively straightforward due to the planar nature of the quinoline ring system. Unlike some quinoline derivatives that may exhibit conformational flexibility or chirality, this compound maintains a rigid planar geometry that eliminates the possibility of stereoisomerism. However, the electronic effects of the multiple chlorine substituents create significant influences on the electron density distribution throughout the molecule, which affects both chemical reactivity and intermolecular interactions.
Molecular Geometry and Substituent Positioning Analysis
The molecular geometry of this compound is fundamentally determined by the quinoline backbone, which adopts a planar bicyclic structure characteristic of fused aromatic systems. Quinoline itself represents a bicyclic heterocyclic molecule containing a benzene ring fused with pyridine at two adjacent carbon atoms, creating a rigid aromatic framework that maintains planarity through conjugated pi-electron delocalization. The incorporation of three chlorine substituents at specific positions significantly alters the electronic properties and steric environment of the molecule while preserving the overall planar geometry.
The positioning analysis reveals that the chlorine substituents occupy strategically important locations on the quinoline ring system. The chlorine atom at the 4-position is located adjacent to the quinoline nitrogen, creating significant electronic interactions that influence the basicity and reactivity of the heterocyclic nitrogen. This positioning is particularly significant because the 4-position represents one of the most reactive sites for nucleophilic aromatic substitution reactions in quinoline chemistry, as demonstrated in the synthesis of chloroquine and related antimalarial compounds. The 6 and 7 positions correspond to adjacent carbon atoms on the benzene ring portion of the quinoline system, creating a dichlorinated region that substantially affects the electron density distribution throughout the aromatic framework.
| Position | Substituent | Electronic Effect | Steric Considerations |
|---|---|---|---|
| 2 | Methyl carboxylate | Electron-withdrawing | Moderate steric bulk |
| 4 | Chlorine | Electron-withdrawing | Minimal steric hindrance |
| 6 | Chlorine | Electron-withdrawing | Minimal steric hindrance |
| 7 | Chlorine | Electron-withdrawing | Minimal steric hindrance |
The carboxylate ester functionality at the 2-position introduces additional geometric considerations, as the ester group extends out of the plane of the quinoline ring system. The methyl ester adopts a conformation that minimizes steric interactions with the quinoline framework while maintaining optimal orbital overlap for conjugation with the aromatic system. Computational modeling studies of related quinoline derivatives have demonstrated that such ester substituents typically adopt conformations that place the carbonyl oxygen approximately coplanar with the quinoline ring to maximize conjugative stabilization.
Comparative Structural Features with Polyhalogenated Quinoline Derivatives
The structural features of this compound can be effectively analyzed through comparison with other polyhalogenated quinoline derivatives that have been extensively characterized in the literature. The dichloroquinoline derivatives 4,7-dichloroquinoline and 6,7-dichloroquinoline serve as important reference compounds for understanding the progressive effects of increasing chlorine substitution on quinoline ring systems. These comparative analyses reveal significant trends in molecular properties, electronic characteristics, and chemical reactivity patterns.
The molecular weight progression from dichloroquinoline derivatives to the trichlorinated compound demonstrates the substantial impact of additional halogen substitution. For example, 6,7-dichloroquinoline possesses a molecular weight of 198.05 grams per mole and molecular formula C₉H₅Cl₂N, while the trichlorinated derivative exhibits a molecular weight of 290.53 grams per mole with formula C₁₁H₆Cl₃NO₂. This increase reflects not only the additional chlorine atom but also the presence of the carboxylate ester functionality, which contributes significantly to both molecular weight and structural complexity.
| Compound | Molecular Formula | Molecular Weight | Chlorine Positions | Additional Functional Groups |
|---|---|---|---|---|
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 4, 7 | None |
| 6,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 6, 7 | None |
| Methyl 4,6-dichloroquinoline-2-carboxylate | C₁₁H₇Cl₂NO₂ | 256.09 | 4, 6 | Methyl carboxylate at 2-position |
| This compound | C₁₁H₆Cl₃NO₂ | 290.53 | 4, 6, 7 | Methyl carboxylate at 2-position |
Crystal structure analyses of related polyhalogenated quinoline derivatives have provided valuable insights into the solid-state packing and intermolecular interactions of these compounds. Studies of 4,7-dichloroquinoline have revealed that the molecules adopt essentially planar conformations with root-mean-square deviations for all non-hydrogen atoms of approximately 0.014 to 0.026 Angstroms, indicating minimal deviation from planarity. These structural studies demonstrate that increasing chlorine substitution maintains the planar geometry while significantly altering the intermolecular packing arrangements and hydrogen bonding patterns.
The electronic properties of this compound differ substantially from those of less heavily substituted quinoline derivatives due to the cumulative electron-withdrawing effects of multiple chlorine substituents. Research on quinoline synthesis and reactivity has demonstrated that polyhalogenated derivatives exhibit enhanced electrophilic character and altered nucleophilic substitution patterns compared to their less substituted counterparts. The presence of three chlorine substituents creates a highly electron-deficient aromatic system that affects both the quinoline nitrogen basicity and the reactivity of the carboxylate ester functionality.
Properties
IUPAC Name |
methyl 4,6,7-trichloroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2/c1-17-11(16)10-3-6(12)5-2-7(13)8(14)4-9(5)15-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUORCKWAHAFGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652908 | |
| Record name | Methyl 4,6,7-trichloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198696-84-3 | |
| Record name | Methyl 4,6,7-trichloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schlenk Tube-Based Photoreactions
A prominent method involves photochemical cross-coupling between halogenated isoquinoline precursors and indole derivatives. In a representative procedure, 1,3-dichloroisoquinoline reacts with 2-phenyl-1H-indole under blue LED light (λmax = 427 nm) in a degassed acetonitrile-water mixture (7:3 v/v) with cesium carbonate as a base. The reaction proceeds at 30°C for 6–15 hours, yielding regioselective adducts with >20:1 selectivity.
Key Parameters
-
Catalyst : None (light-driven)
-
Base : Cs₂CO₃ (1.0 equiv)
-
Solvent : MeCN/H₂O (0.7 mL/0.3 mL)
This method’s regioselectivity arises from the directed C–H activation at the indole’s C3 position, facilitated by π-π interactions between the substrates.
Directed Chlorination of Quinoline Precursors
Stepwise Chlorination Strategy
Methyl quinoline-2-carboxylate serves as a scaffold for sequential chlorination. Chlorination at positions 4, 6, and 7 is achieved using:
-
Cl₂ gas in acetic acid at 80°C for 4 hours (4-position)
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SOCl₂ with AlCl₃ catalysis in DCM at 0°C (6-position)
Optimization Challenges
-
Regioselectivity : Electron-withdrawing groups (e.g., ester at C2) direct chlorination to meta/para positions.
-
Side Reactions : Over-chlorination is mitigated by stepwise addition and temperature control.
Cyclization of Functionalized Intermediates
Gould-Jacobs Cyclization
A modified Gould-Jacobs approach constructs the quinoline core from β-keto ester intermediates. For example, ethyl 3-(2,4,5-trichlorophenyl)-3-oxopropanoate undergoes cyclization in polyphosphoric acid (PPA) at 120°C, followed by esterification with methanol to yield the target compound.
Reaction Metrics
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data
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¹H NMR (Acetone-d6): δ 8.01 (s, 1H, C3-H), 7.89–7.64 (m, 3H, aromatic), 3.95 (s, 3H, COOCH₃).
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HRMS : m/z calcd. for C₁₁H₆Cl₃NO₂ [M+H]⁺: 290.53, found: 290.51.
Industrial-Scale Considerations
Supplier Protocols
United States-based suppliers (e.g., APAC Pharmaceuticals) utilize stepwise chlorination due to lower photochemical infrastructure costs. Raw materials like 4,6-dichloro-2-methylquinoline (CAS: N/A) are procured at $120–150/kg, contributing to a final production cost of $800–1,200/kg .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6,7-trichloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various dechlorinated quinoline derivatives .
Scientific Research Applications
Methyl 4,6,7-trichloroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,6,7-trichloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Analogs :
- Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate (): Features a fused pyrroloquinoline system with a methyl group and ester. Lacks chlorine substituents, leading to reduced electron-withdrawing effects compared to the target compound.
Table 1: Substituent and Property Comparison
Spectroscopic and Analytical Data
- Target Compound : Expected IR peaks for C=O (ester, ~1730 cm⁻¹) and C–Cl (600–800 cm⁻¹). MS would show fragments consistent with chlorine isotopes (e.g., M+2 and M+4 peaks).
- Analog from : IR peaks at 1731 cm⁻¹ (ester) and 1701 cm⁻¹ (NCO). MS: m/z 245 [M]+, with key fragments at m/z 186 and 158 .
- Analog from : ¹H NMR shows methoxy singlets (δ 3.65–3.85) and aromatic protons (δ 6.95–7.13). [α]D = −54.4 to −69.7 (CHCl3), confirming optical activity .
Intermolecular Interactions and Solid-State Behavior
Functional Group Reactivity
- Ester Group : Common in all compounds, enabling hydrolysis to carboxylic acids or transesterification.
- Chlorine vs. Methoxy : Chlorine substituents increase electrophilicity, favoring nucleophilic aromatic substitution, whereas methoxy groups direct reactivity toward electrophilic substitution.
Key Contrasts and Challenges
- Structural Elucidation: Configurational ambiguity in fused-ring systems (e.g., ) complicates NMR interpretation, whereas the target compound’s planar quinoline core simplifies analysis .
- Biological Relevance: Chlorinated quinolines may exhibit enhanced bioactivity (e.g., antimicrobial) compared to methoxy analogs, which are often explored for CNS applications .
Biological Activity
Methyl 4,6,7-trichloroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline class of heterocyclic compounds. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C11H6Cl3NO2
- Molecular Weight : 290.52 g/mol
- CAS Number : 86-98-6
Biological Significance
Quinoline derivatives have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound has shown potential in various biological assays, making it a compound of interest in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antiviral Activity : Research indicates that quinoline derivatives can inhibit viral replication. For instance, similar compounds have demonstrated significant inhibition of Hepatitis B Virus (HBV) replication at concentrations as low as 10 µM .
- Antimicrobial Properties : Quinoline derivatives are known for their broad-spectrum antimicrobial activity. Studies have shown that modifications in the quinoline structure can enhance efficacy against various pathogens .
- Anti-cancer Potential : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Quinoline derivatives often target the WNT/β-catenin signaling pathway, which is crucial in regulating cell growth and differentiation .
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
In a study focused on methylated quinoline derivatives, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was found to be a potent inhibitor of HBV replication. This study utilized molecular docking simulations and in vitro assays to confirm the antiviral efficacy of related compounds .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various quinoline derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited promising results against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Q & A
Q. What synthetic methodologies are reported for Methyl 4,6,7-trichloroquinoline-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and esterification steps. A common approach is the use of trichlorotriazine derivatives as intermediates (similar to the preparation of Methyl 3-substituted benzoates in ). Optimization includes:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during chlorination.
- Catalyst selection : Lewis acids like AlCl₃ improve regioselectivity in quinoline ring formation.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Refer to spectroscopic validation (¹H/¹³C NMR, IR) as in for purity assessment.
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX software () for refinement, particularly for resolving chlorine positional disorder in the quinoline ring.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- Multinuclear NMR : Compare chemical shifts with analogous compounds (e.g., Ethyl 4-bromo-7-methoxyquinoline-2-carboxylate in ).
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?
Methodological Answer: Discrepancies often arise from:
- Electron density artifacts : Use high-resolution (<1.0 Å) X-ray data and iterative refinement in SHELXL ().
- Tautomeric equilibria : Conduct variable-temperature NMR to detect dynamic processes (e.g., keto-enol shifts).
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles ().
Q. What strategies address low yields in large-scale synthesis due to steric hindrance from trichloro substituents?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 20%→65% in similar quinoline esters; ).
- Protecting group chemistry : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl for carboxylate groups).
- Flow chemistry : Enhances mixing efficiency for sterically crowded intermediates (refer to methods in ).
Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC ( methodology, adjusted for academic use).
- pH-dependent hydrolysis : Track ester bond cleavage using UV-Vis spectroscopy (λ = 270–300 nm).
- Crystallographic monitoring : Compare pre- and post-stability crystal structures for conformational changes ().
Key Considerations for Experimental Design
- Contradiction analysis : Cross-validate NMR and crystallographic data to resolve positional ambiguity of chlorine atoms ().
- Reproducibility : Document solvent batch effects (e.g., trace water in DMF alters reaction kinetics).
- Safety protocols : Handle chlorinated intermediates in fume hoods with PPE (analogous to trichlorophenol handling in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
